Cas no 2649016-46-4 (3-chloro-2-(isocyanatomethyl)thiophene)

3-chloro-2-(isocyanatomethyl)thiophene 化学的及び物理的性質
名前と識別子
-
- 3-chloro-2-(isocyanatomethyl)thiophene
- EN300-1977453
- 2649016-46-4
-
- インチ: 1S/C6H4ClNOS/c7-5-1-2-10-6(5)3-8-4-9/h1-2H,3H2
- InChIKey: XQHSEDMHLLAMFF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CSC=1CN=C=O
計算された属性
- せいみつぶんしりょう: 172.9702126g/mol
- どういたいしつりょう: 172.9702126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 57.7Ų
3-chloro-2-(isocyanatomethyl)thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1977453-0.05g |
3-chloro-2-(isocyanatomethyl)thiophene |
2649016-46-4 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1977453-0.5g |
3-chloro-2-(isocyanatomethyl)thiophene |
2649016-46-4 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1977453-2.5g |
3-chloro-2-(isocyanatomethyl)thiophene |
2649016-46-4 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1977453-0.1g |
3-chloro-2-(isocyanatomethyl)thiophene |
2649016-46-4 | 0.1g |
$804.0 | 2023-09-16 | ||
Enamine | EN300-1977453-0.25g |
3-chloro-2-(isocyanatomethyl)thiophene |
2649016-46-4 | 0.25g |
$840.0 | 2023-09-16 | ||
Enamine | EN300-1977453-5g |
3-chloro-2-(isocyanatomethyl)thiophene |
2649016-46-4 | 5g |
$2650.0 | 2023-09-16 | ||
Enamine | EN300-1977453-10g |
3-chloro-2-(isocyanatomethyl)thiophene |
2649016-46-4 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1977453-5.0g |
3-chloro-2-(isocyanatomethyl)thiophene |
2649016-46-4 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1977453-10.0g |
3-chloro-2-(isocyanatomethyl)thiophene |
2649016-46-4 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1977453-1.0g |
3-chloro-2-(isocyanatomethyl)thiophene |
2649016-46-4 | 1g |
$1214.0 | 2023-06-03 |
3-chloro-2-(isocyanatomethyl)thiophene 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
3-chloro-2-(isocyanatomethyl)thiopheneに関する追加情報
3-Chloro-2-(isocyanatomethyl)thiophene (CAS No. 2649016-46-4): A Versatile Chemical Intermediate for Modern Applications
In the rapidly evolving field of specialty chemicals, 3-Chloro-2-(isocyanatomethyl)thiophene (CAS No. 2649016-46-4) has emerged as a compound of significant interest due to its unique molecular structure and broad utility in organic synthesis. This thiophene derivative combines the reactivity of an isocyanate group with the aromatic properties of a chlorinated thiophene ring, making it a valuable building block for researchers and industrial chemists alike.
The compound's molecular formula, C6H4ClNOS, reveals its heterocyclic nature, with the thiophene core providing excellent stability and electronic properties. The presence of both chloro and isocyanatomethyl substituents at the 2- and 3-positions creates multiple reactive sites, enabling diverse chemical transformations. Recent literature highlights its growing importance in pharmaceutical intermediates and material science applications, particularly in the development of novel conductive polymers and small molecule therapeutics.
From a synthetic chemistry perspective, 3-Chloro-2-(isocyanatomethyl)thiophene offers remarkable versatility. The isocyanate group readily participates in nucleophilic addition reactions with amines and alcohols, forming urea and carbamate derivatives respectively. Meanwhile, the chloro substituent serves as an excellent leaving group for cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. These characteristics make it particularly valuable for constructing complex heterocyclic systems that are prevalent in modern drug discovery programs.
The thermal and chemical stability of 3-Chloro-2-(isocyanatomethyl)thiophene has been extensively studied, with decomposition temperatures typically exceeding 200°C under inert conditions. This stability profile makes it suitable for various high-temperature applications in material synthesis. Recent studies have explored its potential in creating organic electronic materials, where the thiophene moiety contributes to charge transport properties while the isocyanate group allows for facile functionalization of device interfaces.
In the pharmaceutical sector, derivatives of 3-Chloro-2-(isocyanatomethyl)thiophene have shown promise in several therapeutic areas. The scaffold's ability to interact with biological targets through multiple binding modes has led to its incorporation in kinase inhibitors and GPCR modulators. Researchers are particularly interested in its potential for developing central nervous system (CNS) drugs, as the thiophene ring can enhance blood-brain barrier penetration while maintaining favorable pharmacokinetic properties.
The material science community has embraced 3-Chloro-2-(isocyanatomethyl)thiophene for its role in creating advanced functional materials. Its incorporation into conjugated polymers has yielded materials with tunable electroluminescent properties, finding applications in OLED technology and organic photovoltaics. The compound's ability to form self-assembled monolayers through the isocyanate group has also been exploited in surface modification techniques for electronic devices.
From a commercial availability standpoint, 3-Chloro-2-(isocyanatomethyl)thiophene (CAS No. 2649016-46-4) is typically supplied as a high-purity crystalline solid with purity levels exceeding 98%. Storage recommendations generally include protection from moisture at temperatures between 2-8°C to maintain the integrity of the isocyanate functionality. The compound's shelf stability and relatively straightforward handling requirements make it accessible to both academic and industrial researchers.
Recent advancements in green chemistry have explored more sustainable synthetic routes to 3-Chloro-2-(isocyanatomethyl)thiophene. Novel catalytic methods employing biocatalysts and flow chemistry techniques have demonstrated improved atom economy and reduced environmental impact compared to traditional synthetic approaches. These developments align with growing industry demands for eco-friendly chemical processes without compromising product quality or performance.
The analytical characterization of 3-Chloro-2-(isocyanatomethyl)thiophene typically involves a combination of HPLC, GC-MS, and NMR spectroscopy. The distinctive 1H NMR signature of the thiophene protons, appearing between 7.0-7.5 ppm, coupled with the characteristic isocyanate infrared absorption at ~2270 cm-1, provides reliable identification. These analytical methods ensure batch-to-batch consistency and purity verification for research applications.
Looking toward future applications, 3-Chloro-2-(isocyanatomethyl)thiophene continues to attract attention in emerging fields such as molecular electronics and supramolecular chemistry. Its potential in creating stimuli-responsive materials and smart coatings is currently under investigation. The compound's unique combination of structural features positions it well for innovations in nanotechnology and advanced material design, ensuring its relevance in cutting-edge chemical research for years to come.
2649016-46-4 (3-chloro-2-(isocyanatomethyl)thiophene) 関連製品
- 1396872-74-4(2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide)
- 1384552-70-8(3-2-(furan-2-yl)-2-hydroxypropyl-1-(4-methoxyphenyl)urea)
- 1805411-95-3(Ethyl 4-bromo-2-cyano-6-(difluoromethyl)benzoate)
- 1132672-85-5(2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid)
- 124985-06-4(Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate)
- 1024223-96-8(2-[(6,8-dichloro-4-oxochromen-3-yl)methylidene]indene-1,3-dione)
- 1235358-60-7(1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide)
- 1803686-87-4(Ethyl 3-amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-acetate)
- 83407-38-9(N-methylquinolin-6-amine)
- 2325080-23-5(4,4-difluoro-1-{3-(propan-2-yl)-1,2,4-oxadiazol-5-ylmethyl}piperidine)




